Product packaging for 3-(1-benzyl-1H-indol-3-yl)propan-1-ol(Cat. No.:CAS No. 29957-93-5)

3-(1-benzyl-1H-indol-3-yl)propan-1-ol

Cat. No.: B1271217
CAS No.: 29957-93-5
M. Wt: 265.3 g/mol
InChI Key: DTPQJRUTRYGKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzyl-1H-indol-3-yl)propan-1-ol (CAS 29957-93-5) is a high-value chemical compound for research and development, with a molecular weight of 265.3 g/mol and a molecular formula of C18H19NO . This compound features the privileged indole scaffold, a structure of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules . The indole nucleus serves as a key template for compounds targeting a diverse range of biological pathways . The specific 1-benzyl substitution on the indole ring is a modification of high research interest, as studies on similar derivatives have demonstrated enhanced biological activities, including antimicrobial and anticancer properties . Furthermore, the 3-propanol side chain is a biologically relevant linker; related metabolites, such as those produced by the gut microbiota, have shown notable anti-inflammatory and antioxidant activities . The primary synthetic pathway for this alcohol often involves the reduction of its corresponding carboxylic acid or ester precursor using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes . Researchers utilize this compound and its analogs as a versatile building block for the synthesis of more complex molecular architectures, particularly in the hunt for new inhibitors for application in the cosmetics and food industries . Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO B1271217 3-(1-benzyl-1H-indol-3-yl)propan-1-ol CAS No. 29957-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzylindol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-12-6-9-16-14-19(13-15-7-2-1-3-8-15)18-11-5-4-10-17(16)18/h1-5,7-8,10-11,14,20H,6,9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPQJRUTRYGKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366021
Record name 3-(1-benzyl-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29957-93-5
Record name 3-(1-benzyl-1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

General Research Context of Indole Scaffolds in Medicinal Chemistry

Significance of Indole (B1671886) Derivatives in Bioactive Compound Discovery

Indole derivatives are integral to a multitude of pharmacological activities, a fact underscored by their presence in numerous approved drugs and clinical candidates. researchgate.net The versatility of the indole scaffold allows it to serve as a template for compounds targeting a diverse range of biological pathways, leading to treatments for various diseases. researchgate.net

The indole ring system is a key component in many natural products, including the amino acid tryptophan, which serves as a biosynthetic precursor to a wide variety of secondary metabolites with significant biological roles. nih.gov Many indole alkaloids, for instance, exhibit potent antitumor, antibacterial, antiviral, and antifungal properties. nih.gov

In the realm of synthetic medicinal chemistry, the indole nucleus is a common feature in compounds developed for a wide range of therapeutic applications. Research has consistently shown that modifications to the indole core can lead to compounds with potent activities. For example, various 1-benzyl-3-substituted indole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. researchgate.netnih.gov One study highlighted a 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) derivative that displayed significant efficacy against ovarian cancer xenografts in animal models. researchgate.netnih.gov

The biological relevance of the 3-propanol side chain is also noteworthy. The related compound, indole-3-propanol (also known as homotryptophol), can be synthesized from indole and has been explored as a precursor for other potentially bioactive derivatives. ontosight.ai Furthermore, the gut microbiota can metabolize tryptophan into indole-3-propionic acid, a compound that has demonstrated anti-inflammatory and antioxidant activities. nih.gov This highlights the potential for the 3-propanol side chain to contribute to the biological profile of the parent molecule.

A variety of indole derivatives have been investigated for their therapeutic potential, as summarized in the table below.

Compound ClassTherapeutic Area of InterestReference
1-Benzyl-3-heterocyclic indolesAntimicrobial, Anticancer researchgate.netnih.gov
Indole-3-propionic acidAnti-inflammatory, Antioxidant nih.gov
Indole AlkaloidsAntitumor, Antibacterial, Antiviral, Antifungal nih.gov

Evolution of Synthetic Strategies for Indole-Containing Architectures

The enduring interest in indole-based compounds has driven the development of a vast and ever-evolving array of synthetic methodologies. These strategies are crucial for creating the diverse molecular architectures needed for drug discovery programs. The synthesis of 3-substituted indoles, in particular, has been a subject of extensive research. chemijournal.com

Classical methods for indole synthesis, such as the Fischer, Bischler, and Madelung syntheses, have been refined and adapted over the years. More contemporary approaches often focus on transition-metal-catalyzed reactions, which offer greater efficiency and control over the substitution patterns of the indole ring.

For the specific class of 1,2-disubstituted-3-tosyl and 3-cyanoindoles, a one-pot, two-step procedure from N-(o-tolyl)benzamides has been reported, which avoids the use of transition metals. nih.gov The synthesis of 3-substituted indoles can also be achieved regioselectively by using a bulky triisopropylsilyl group at the 1-position to direct lithiation to the 3-position. tcichemicals.com

The synthesis of the parent indole-3-propanol has been documented and can serve as a starting point for further derivatization. ontosight.ai For instance, 3-(indol-3-yl)propanenitrile can be synthesized from ethyl indol-3-ylacetate, with the ester group being reduced to a primary alcohol, which is then converted to the nitrile. nih.gov This nitrile could potentially be hydrolyzed and reduced to afford the propanol (B110389) side chain.

The synthesis of 3-indolylpropyl derivatives has been achieved through the reaction of 3-(3-indolyl)-1-propanol analogs with tosyl chloride, followed by reaction with other nucleophiles. uchile.cl This demonstrates a viable pathway for elaborating the 3-propanol side chain of the target molecule. The synthesis of various 1-benzyl-3-substituted indoles often starts from 1-benzyl-3-bromoacetyl indole, which can then be reacted with a variety of nucleophiles to generate a diverse library of compounds. researchgate.netnih.gov

Synthetic Methodologies for 3 1 Benzyl 1h Indol 3 Yl Propan 1 Ol and Analogues

Established Synthetic Pathways to 3-(1-Benzyl-1H-indol-3-yl)propan-1-ol

The construction of this compound is typically achieved through a multi-step process, beginning with the synthesis of a suitable precursor, which is then converted to the final alcohol.

Reduction-Based Approaches from Carboxylic Acid or Ester Precursors

A common and reliable method for the synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester precursor, namely 3-(1-benzyl-1H-indol-3-yl)propanoic acid or its alkyl ester. This transformation can be efficiently carried out using powerful reducing agents.

Key Reducing Agents and Conditions:

Reducing AgentSolventTypical Conditions
Lithium aluminum hydride (LiAlH₄)Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)Stirring at 0 °C to room temperature
Borane-tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)Stirring at room temperature
Diborane (B8814927) dimethylsulfide complex (B₂H₆·DMS)Tetrahydrofuran (THF)Stirring at room temperature

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. Lithium aluminum hydride is a very strong reducing agent and will reduce most carbonyl functionalities. Borane (B79455) reagents are generally more selective. For instance, a study on the chemoselective reduction of related indole (B1671886) derivatives highlighted the use of diborane dimethylsulfide complex for the reduction of amide functionalities in the presence of esters researchgate.net. While this specific example does not directly describe the reduction of the carboxylic acid, it underscores the utility of borane reagents in indole chemistry.

The general reaction scheme for this reduction is as follows:

Scheme 1: Reduction of 3-(1-Benzyl-1H-indol-3-yl)propanoic Acid

Image of the chemical reaction showing the reduction of the carboxylic acid to the alcohol.

(Reactant: 3-(1-benzyl-1H-indol-3-yl)propanoic acid, Reagent: LiAlH₄ or BH₃·THF, Product: this compound)

Multi-Step Synthesis via Indole Functionalization

The synthesis of the carboxylic acid precursor, 3-(1-benzyl-1H-indol-3-yl)propanoic acid, is a critical step and is typically achieved through a sequence of reactions starting from indole.

A common route involves the N-benzylation of indole, followed by functionalization at the C3 position. The N-benzylation can be accomplished by treating indole with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. A well-established procedure for the N-benzylation of indole uses potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) orgsyn.org.

Following N-benzylation, the C3-propanoyl chain can be introduced through a Friedel-Crafts acylation reaction with a suitable acylating agent like succinic anhydride (B1165640), which will be discussed in more detail in section 2.2.1. The resulting keto-acid is then subjected to a reduction reaction, such as a Clemmensen or Wolff-Kishner reduction, to afford 3-(1-benzyl-1H-indol-3-yl)propanoic acid.

Alkylation and C3 Functionalization Strategies for Indole Scaffolds

The functionalization of the indole nucleus, particularly at the C3 position, is a cornerstone of indole chemistry due to the high electron density at this position.

Friedel-Crafts Type Reactions on Indole Derivatives

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings, including the indole nucleus. To synthesize the precursor for this compound, 1-benzyl-1H-indole can be acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) stackexchange.comnih.gov. This reaction typically proceeds through an electrophilic acylium ion intermediate that attacks the electron-rich C3 position of the indole ring stackexchange.com.

The reaction yields 4-(1-benzyl-1H-indol-3-yl)-4-oxobutanoic acid. The ketone functionality in this intermediate can then be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction to provide 3-(1-benzyl-1H-indol-3-yl)propanoic acid. This multi-step sequence is a versatile approach for the synthesis of 3-substituted indolepropanoic acids nih.gov.

Table of Friedel-Crafts Acylation Conditions:

Acylating AgentLewis AcidSolventProduct
Succinic anhydrideAlCl₃Dichloromethane (DCM) or nitrobenzene4-(1-Benzyl-1H-indol-3-yl)-4-oxobutanoic acid
Phthalic anhydrideAlCl₃Dichloromethane (DCM)2-(1-Benzyl-1H-indole-3-carbonyl)benzoic acid

Mechanochemical Friedel-Crafts acylations have also been explored as an environmentally friendly alternative to traditional solvent-based methods nih.gov.

Mannich Reaction-Derived Approaches for Indole Alkylation

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like indole), an aldehyde (often formaldehyde), and a secondary amine nih.gov. This reaction provides a straightforward method for introducing an aminomethyl group at the C3 position of the indole ring.

For the synthesis of propanolamine (B44665) analogues, a Mannich reaction on 1-benzyl-1H-indole with formaldehyde (B43269) and a suitable secondary amine would yield a gramine-type intermediate, (1-benzyl-1H-indol-3-yl)-N,N-dialkylmethanamine. This intermediate can then serve as a precursor for further elaboration of the C3 side chain. For instance, displacement of the dialkylamino group with a nucleophile, such as the enolate of a malonic ester, followed by hydrolysis and decarboxylation, can lead to the formation of a propanoic acid derivative. While this is a multi-step process, the Mannich reaction offers a versatile entry point for C3-functionalization researchgate.net.

Enantioselective Synthesis of 3-Indolyl Propanol (B110389) Derivatives

The development of enantioselective methods for the synthesis of chiral 3-indolyl propanol derivatives is of significant interest due to the prevalence of chiral indole alkaloids in nature and their potential as pharmaceuticals.

One strategy for achieving enantioselectivity is the asymmetric reduction of a prochiral precursor, such as a 3-(indol-3-yl)propenoic acid derivative. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, Brønsted acid-catalyzed transfer hydrogenation of indole derivatives using a Hantzsch ester as the hydrogen source has been shown to be an effective method for the enantioselective synthesis of indolines organic-chemistry.org. This principle could potentially be extended to the reduction of α,β-unsaturated esters or ketones derived from indole to generate chiral alcohol products.

Another approach involves the use of chiral catalysts in reactions that create the stereocenter. For instance, organocatalytic methods, often employing chiral phosphoric acids, have been successfully used for the enantioselective construction of axially chiral 3-arylindoles oaepublish.com. While not directly producing a chiral center on the propanol side chain, these methods highlight the power of organocatalysis in controlling stereochemistry in indole systems.

Furthermore, the synthesis of chiral 3-substituted hexahydropyrroloindolines has been achieved from L-tryptophan, demonstrating the use of a chiral pool starting material to introduce stereochemistry nih.gov. A similar strategy could be envisioned where a chiral precursor derived from a natural amino acid is used to construct the 3-indolyl propanol scaffold with a defined stereochemistry.

Organocatalytic Asymmetric Alkylation Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles, providing an alternative to traditional metal-catalyzed methods. nih.gov A prominent strategy for synthesizing chiral indole propanol analogues involves the conjugate addition of indoles to α,β-unsaturated aldehydes, a reaction effectively mediated by chiral amine organocatalysts through iminium ion activation. nih.gov

This methodology relies on the reversible formation of a transient, activated iminium ion from the α,β-unsaturated aldehyde and a chiral secondary amine catalyst. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, rendering it more susceptible to nucleophilic attack by the indole. The chiral environment provided by the organocatalyst directs the indole to attack one of the enantiofaces of the iminium ion, thereby controlling the stereochemistry of the newly formed stereocenter. organic-chemistry.org

A widely successful class of organocatalysts for this transformation are chiral imidazolidinones, such as the MacMillan catalysts. For instance, (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone has proven highly effective for the conjugate addition of various indoles to α,β-unsaturated aldehydes, affording the corresponding alkylated indole products in high yields and with excellent enantiocontrol. nih.gov The subsequent reduction of the aldehyde functionality in the product yields the desired indole-3-propanol derivative. This approach allows for the rapid and enantioselective construction of the core structure of compounds like this compound.

CatalystReactant AReactant BProduct TypeYield (%)Enantiomeric Excess (ee %)
(2S,5S)-5-Benzyl-2-tert-butyl-imidazolidinoneIndoleα,β-Unsaturated AldehydeIndole-3-propanal derivative70-9784-97
Chiral Phosphoric Acid2-ArylindoleAlkynyl Indole Imine MethideAxially Chiral AllenesHighHigh
Chiral Biscinchona Alkaloid2-Methyl-3-nitroindoleMorita–Baylis–Hillman CarbonateFunctionalized IndoleGoodGood

Stereochemical Control and Enantiomeric Excess Determination

Stereochemical control in organocatalytic asymmetric alkylation is dictated by the structure of the chiral catalyst. The catalyst's design is crucial for effective enantiofacial discrimination. organic-chemistry.org In the case of imidazolidinone catalysts, bulky substituents, such as a tert-butyl group, effectively block one face of the transient iminium ion. This steric hindrance forces the incoming nucleophile (the indole) to approach from the less hindered face, leading to the preferential formation of one enantiomer. organic-chemistry.org Computational models of the iminium ion intermediate show that the catalyst geometry, particularly the orientation of the benzyl and tert-butyl groups, creates a well-defined chiral pocket that governs the reaction's stereochemical outcome. organic-chemistry.org

Once the chiral product is synthesized, determining its optical purity, or enantiomeric excess (ee), is a critical step. The most common and reliable method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). heraldopenaccess.usuma.es Chiral HPLC separates the enantiomers of a compound based on their differential interactions with the chiral selector immobilized on the column. nih.gov

The process involves dissolving the product mixture in a suitable mobile phase and injecting it into the HPLC system. The enantiomers travel through the chiral column at different rates, resulting in two separate peaks on the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the areas of the two peaks (A1 and A2) with the formula: ee (%) = |(A1 - A2) / (A1 + A2)| x 100. heraldopenaccess.us This technique provides a highly accurate and precise measurement of the enantiomeric purity of the synthesized indole propanol. heraldopenaccess.usuma.es

Green Chemistry Approaches in Indole Propanol Synthesis

In line with the principles of sustainable development, green chemistry aims to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. unigoa.ac.inejcmpr.com The synthesis of indole derivatives has been a focus of such approaches, emphasizing the use of eco-friendly catalysts and sustainable reaction conditions. rsc.orgrug.nl

Eco-Friendly Catalytic Systems

A key aspect of green chemistry is the replacement of toxic and expensive transition metal catalysts with more sustainable alternatives. scispace.comresearchgate.net Organocatalysis itself is considered a green technology as it avoids the use of heavy metals. Beyond chiral amines, other systems have been developed for indole alkylation that align with green principles.

One notable strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which allows alcohols to be used as alkylating agents. researchgate.netacs.org This process typically involves a catalyst that first dehydrogenates the alcohol to form an aldehyde in situ. The aldehyde then reacts with the indole, and the catalyst subsequently uses the "borrowed" hydrogen to reduce the intermediate, regenerating the catalyst and forming the final alkylated product. While often catalyzed by metals like iridium or ruthenium, recent research has focused on developing systems with more earth-abundant and less toxic metals, such as cobalt. acs.orgresearchgate.net Furthermore, simple and inexpensive bases like potassium hydroxide (KOH) have been shown to catalyze the direct alkylation of indoles with alcohols under solvent-free conditions, offering a highly environmentally benign route to 3-substituted indoles. scispace.comresearchgate.net

Catalytic SystemReactantsReaction TypeKey Advantage
KOH (Potassium Hydroxide)Indole, AlcoholDirect AlkylationMetal-free, solvent-free potential. scispace.comresearchgate.net
Homogeneous Cobalt CatalystsIndole, AlcoholBorrowing HydrogenUses earth-abundant, non-precious metal. acs.org
Molecular IodineIndole, Carbonyl CompoundElectrophilic SubstitutionInexpensive and environmentally benign catalyst. researchgate.net
[Et3NH][HSO4] (Ionic Liquid)Indole, AldehydeElectrophilic SubstitutionReusable catalyst. researchgate.net

Sustainable Reaction Conditions

Continuous-flow chemistry is another sustainable technique that is gaining traction. njtech.edu.cnrsc.org In a flow system, reactants are continuously pumped through a reactor where they mix and react. This method offers superior control over reaction parameters, can improve yields and safety, and is easily scalable. For indole alkylation, flow conditions can reduce waste and energy consumption compared to traditional batch processing. njtech.edu.cn

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an innovative solvent-free approach. unigoa.ac.in The C-alkylation of indoles with aldehydes has been successfully demonstrated using ball milling, often with a solid support like silica. This technique is highly efficient, reduces reaction times, and completely eliminates the need for solvents. unigoa.ac.in

Derivatization and Structural Elucidation of 3 1 Benzyl 1h Indol 3 Yl Propan 1 Ol and Its Analogues

Strategies for Structural Modification of the Propanol (B110389) Chain

The three-carbon alcohol chain extending from the C-3 position of the indole (B1671886) ring is a primary target for structural modification. Its length, flexibility, and terminal hydroxyl group are critical determinants of a molecule's interaction with biological targets.

The terminal hydroxyl group of the propanol chain is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be employed to convert the alcohol into other functionalities, thereby altering polarity, hydrogen bonding capacity, and reactivity.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. These transformations introduce hydrogen bond acceptors and potential ionic interaction sites (in the case of the carboxylate), which can significantly influence receptor binding and solubility.

Esterification and Etherification: Conversion of the alcohol to esters or ethers is a common strategy to modulate lipophilicity. For instance, N-alkoxy derivatization of the related indole-3-carbinol (B1674136) has been shown to influence biological activity. nih.gov A variety of alkyl or aryl groups can be introduced, allowing for a systematic exploration of steric and electronic effects.

Amination: The hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) and subsequently displaced by an amine to yield corresponding propanamine derivatives. This introduces a basic center, which can be crucial for forming salt bridges with acidic residues in biological targets.

Homologation/Dehomologation: Synthesizing analogues with shorter (e.g., ethanol) or longer (e.g., butanol, pentanol) side chains allows for the optimization of chain length to fit a specific target site. Efficient methods for the C3-alkylation of indoles with various alcohols have been developed, facilitating the synthesis of such series. rsc.orgresearchgate.net

Introduction of Branching: Incorporating alkyl branches (e.g., methyl or ethyl groups) onto the propanol chain can introduce steric hindrance, restrict bond rotation, and potentially enhance metabolic stability or binding affinity by filling specific hydrophobic pockets.

Modifications of the Benzyl (B1604629) Moiety in N-1 Indole Derivatives

The N-1 benzyl group serves not only as a protecting group but also as a significant pharmacophoric element that can engage in hydrophobic and aromatic interactions. Modifications to this group are a powerful tool for modulating biological activity.

Introducing substituents onto the phenyl ring of the N-benzyl group can alter the electronic properties and steric profile of the entire molecule. nih.gov The position and nature of these substituents (electron-donating or electron-withdrawing) can have a profound impact on the compound's efficacy. For example, in a study on N-arylmethyl substituted indole derivatives, the presence and position of substituents on the benzyl ring were found to significantly affect antiplatelet activity. nih.gov It was noted that substitution at the para position of the benzyl ring sometimes decreased activity, possibly due to steric hindrance in ligand-receptor interactions. nih.gov

Substituent PositionSubstituent TypePotential Effects on Molecular PropertiesExample from Related Indole Derivatives
OrthoElectron-withdrawing (e.g., -NO₂)May induce conformational changes due to steric hindrance; alters electronic distribution.1-(2-nitro benzyl)-3-(phenyl imino)indole-2-one was found to be a potent antiplatelet agent. nih.gov
MetaHalogen (e.g., -Cl, -F)Increases lipophilicity; can participate in halogen bonding.Substituted benzyl halides are commonly used in the synthesis of N-benzyl indole derivatives. nih.govscispace.com
ParaElectron-donating (e.g., -CH₃, -OCH₃)Increases electron density in the aromatic ring; can enhance metabolic stability.In some series, para substitution has been shown to decrease activity, suggesting specific spatial constraints. nih.gov

Bioisosteric replacement involves substituting the benzyl group with other chemical moieties that retain similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. This is a widely used strategy in drug design to enhance potency, selectivity, or metabolic stability. researchgate.netnih.gov

Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems like pyridine, thiophene, or furan (B31954) introduces heteroatoms that can act as hydrogen bond acceptors or donors, potentially forming new, favorable interactions with a biological target. cambridgemedchemconsulting.com For instance, replacing a phenyl with a pyridyl group is a common bioisosteric transformation. cambridgemedchemconsulting.com

Non-Aromatic Rings: In cases where the benzyl group's primary role is to occupy a hydrophobic pocket, replacing it with a non-aromatic ring such as a cyclohexyl group can be effective. cambridgemedchemconsulting.com This modification removes π-stacking capabilities but can improve metabolic stability and alter solubility.

Original MoietyBioisosteric ReplacementRationale for Replacement
BenzylPyridylmethylIntroduces a nitrogen atom, which can serve as a hydrogen bond acceptor and may alter pKa and solubility. cambridgemedchemconsulting.com
BenzylThienylmethylThiophene is a 5-membered heteroaromatic ring often used as a phenyl bioisostere to modulate electronic properties and metabolism. cambridgemedchemconsulting.com
BenzylCyclohexylmethylRemoves aromaticity, potentially reducing susceptibility to cytochrome P450-mediated metabolism and altering hydrophobic interactions. cambridgemedchemconsulting.com
Benzyl7-AzaindoleUsed as a bioisosteric replacement for the indole scaffold itself to develop potent inhibitors of specific enzymes. researchgate.net

Derivatization of the Indole Nucleus

The indole ring itself is amenable to derivatization, typically through electrophilic substitution. While the C-3 position is occupied by the propanol chain, other positions on the bicyclic system (C-2, C-4, C-5, C-6, C-7) can be functionalized. Introducing substituents on the indole core can directly influence the electronic nature of the heterocycle, affecting its reactivity and interactions. For example, the introduction of an acetyl group at the nitrogen atom of the indole ring in related compounds was found to alter antioxidant mechanisms. nih.gov Similarly, modifications on the indole ring of other complex molecules have been shown to be crucial for their biological activity. mdpi.com The synthesis of C3-alkylated indoles is a well-established field, providing numerous pathways to access diverse starting materials for further derivatization of the indole nucleus. nih.govresearchgate.net

N-Substitution Analogues

The benzyl group at the N-1 position of the indole ring is a common feature, but a wide array of analogues can be synthesized by replacing it with other substituents. The N-H of the parent indole-3-propanol is weakly acidic and can be deprotonated by a suitable base, allowing for nucleophilic attack on various electrophiles. This facilitates the introduction of diverse functional groups at the nitrogen atom.

Common N-substitution analogues include:

N-Alkyl Analogues: Simple alkyl groups like methyl or ethyl can be introduced. For instance, N-methylation can be achieved by reacting the indole with a methylating agent. The synthesis of compounds like Bis(1-methyl-1H-indol-3-yl)methane and Bis(1-ethyl-1H-indol-3-yl)methane demonstrates the feasibility of introducing small alkyl groups to the indole nitrogen. rsc.org

N-Acyl Analogues: Acyl groups, such as benzoyl or acetyl groups, can be attached to the indole nitrogen. The preparation of 1-benzoyl-3-acetyl indole serves as an example of N-acylation, which can modify the electronic properties of the indole ring. researchgate.netderpharmachemica.com

N-Sulfonyl Analogues: Arenesulfonyl groups can be attached to the indole nitrogen, which can then act as effective precursors for generating reactive intermediates for further synthesis. researchgate.net

The synthesis of these N-substituted analogues typically involves a base-catalyzed reaction where the indole nitrogen acts as a nucleophile. researchgate.net The choice of substituent can significantly alter the compound's stability, lipophilicity, and electronic profile. For example, the synthesis of 1-benzyl-indole-3-carbinol, a related compound, is achieved through the initial benzylation of indole using potassium hydroxide (B78521) and benzyl bromide. nih.gov

Substitution Patterns on the Indole Ring System

Beyond the N-1 position, the indole ring itself can be functionalized at various carbon atoms (C-2, C-4, C-5, C-6, C-7) to generate a diverse library of compounds. The electron-rich nature of the indole ring makes it susceptible to electrophilic aromatic substitution, primarily at the C-3 position. nih.govresearchgate.net However, with the C-3 position occupied by the propanol side chain, substitutions on the benzene (B151609) portion of the ring become a primary strategy for derivatization.

Key substitution patterns include:

Halogenation: Introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the benzene ring. These substitutions can alter the molecule's metabolic stability and receptor binding affinity.

Alkoxy Substitution: The introduction of electron-donating groups, such as a methoxy (B1213986) group at the C-5 position, has been shown to influence the binding mode of indole derivatives to biological targets. uchile.cl

Nitro Substitution: The synthesis of electron-withdrawing group derivatives, such as 5-nitro-indole, has been successfully achieved and can significantly impact the compound's electronic character. mdpi.com

These modifications are crucial for exploring the chemical space around the core indole propanol structure, leading to compounds with fine-tuned properties.

Analytical Characterization Methodologies for Indole Propanols

The structural confirmation and purification of 3-(1-benzyl-1H-indol-3-yl)propan-1-ol and its analogues rely on a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals:

Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm corresponding to the protons on the indole ring and the benzyl group.

Benzyl Methylene (B1212753) Protons: A characteristic singlet around δ 5.3 ppm for the -CH₂- group connecting the nitrogen to the phenyl ring. rsc.org

Propanol Chain Protons: Distinct signals for the three methylene groups of the propanol side chain, typically seen as triplets and multiplets in the upfield region (δ 1.5-4.0 ppm).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzyl methylene carbon, and the carbons of the propanol side chain. rsc.org

Proton/Carbon TypeTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Indole Ring Protons7.0 - 7.8110 - 138
Benzyl Ring Protons7.2 - 7.4127 - 137
N-CH₂ (Benzyl)~5.3~50
Indole-CH₂-~2.8~25
-CH₂-CH₂OH~1.9~32
-CH₂-OH~3.7~62

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org

Molecular Ion Peak: Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is often observed, confirming the molecular weight of the compound. For example, 1-benzyl-1H-indole-3-carbaldehyde, a related precursor, shows an [M+H]⁺ peak at m/z 236. rsc.org

Fragmentation Analysis: Electron Impact (EI) ionization or tandem MS (MS/MS) can be used to study the fragmentation patterns, which provide structural information. A characteristic fragmentation pathway for 3-substituted indoles involves the cleavage of the side chain, leading to the formation of a stable indolylmethyl cation (quinolinium ion) at m/z 130. scirp.orgnih.gov This fragment is a hallmark of the indole-3-alkyl structure. The loss of water from the propanol side chain is another expected fragmentation.

Chromatographic Purification and Isolation Techniques

Chromatography is essential for the purification of the target compound from reaction mixtures and for the isolation of specific analogues.

Column Chromatography: Silica gel column chromatography is the most common method for purifying indole derivatives on a preparative scale. A mixture of non-polar and polar solvents, such as petroleum ether and ethyl acetate, is typically used as the mobile phase to elute the compounds based on their polarity. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for both the analysis and purification of indole compounds. nih.gov It offers high resolution for separating closely related analogues. A stationary phase like C18 is commonly used with a mobile phase gradient, often consisting of acetonitrile (B52724) and water. nih.gov Ion suppression-reversed-phase HPLC can also be employed to improve the separation of acidic or basic indole derivatives. nih.gov

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography purification. mdpi.com

These analytical methodologies, when used in combination, provide a comprehensive characterization of this compound and its derivatives, ensuring their structural integrity and purity for further studies.

Theoretical and Mechanistic Studies

Reaction Mechanism Elucidation in Synthesis

The synthesis of 3-(1-benzyl-1H-indol-3-yl)propan-1-ol can be conceptually approached through a Friedel-Crafts acylation of 1-benzylindole followed by a reduction of the resulting ketone. This two-step process is a common and effective method for the C3-alkylation of indoles with a functionalized side chain.

A plausible catalytic cycle for the initial Friedel-Crafts acylation step involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), and an acylating agent like 3-chloropropionyl chloride. The proposed cycle is as follows:

Activation of the Acylating Agent: The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.

Electrophilic Aromatic Substitution: The electron-rich indole (B1671886) ring of 1-benzylindole acts as a nucleophile, attacking the acylium ion. The C3 position of the indole is the most nucleophilic and therefore the primary site of attack. This step results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation and Catalyst Regeneration: A weak base, such as the [AlCl₄]⁻ complex, removes the proton from the C3 position of the indole ring, restoring its aromaticity and yielding the 3-(3-chloropropionyl)-1-benzyl-1H-indole intermediate. The Lewis acid catalyst is regenerated in this step, allowing it to participate in another catalytic cycle.

Following the acylation, a subsequent reduction step is necessary to convert the ketone to the desired propan-1-ol. This is typically achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism for this reduction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the final alcohol product.

The key intermediates in the proposed synthesis of this compound play a crucial role in dictating the outcome of the reaction.

Acylium Ion: The formation of the acylium ion is the rate-determining step in the Friedel-Crafts acylation. Its high electrophilicity is essential for the reaction with the indole nucleus. The resonance stabilization of the acylium ion prevents rearrangements, which are a common side reaction in Friedel-Crafts alkylations with carbocation intermediates. byjus.com

Sigma Complex (Arenium Ion): This cationic intermediate is formed during the electrophilic attack on the indole ring. The positive charge is delocalized over the indole system through resonance. The stability of this intermediate influences the regioselectivity of the acylation, favoring substitution at the C3 position.

3-(3-chloropropionyl)-1-benzyl-1H-indole: This is the stable product of the Friedel-Crafts acylation step. Its carbonyl group is the target for the subsequent reduction.

Alkoxide Intermediate: In the reduction step, the nucleophilic addition of a hydride to the carbonyl group forms a transient alkoxide intermediate. This species is then protonated during the workup to afford the final alcohol product.

Quantum Chemical Calculations on Molecular Reactivity and Interactions

The electronic properties of this compound are largely governed by the interplay between the indole nucleus, the N-benzyl group, and the C3-propanol substituent.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For indole derivatives, the HOMO is typically localized on the indole ring, indicating its nucleophilic character. The LUMO, on the other hand, is often distributed over the aromatic system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

Mulliken Atomic Charges: Mulliken population analysis can provide an estimation of the partial atomic charges within a molecule. wikipedia.orglibretexts.org In 1-benzylindole derivatives, the nitrogen atom of the indole ring is expected to carry a negative charge, while the attached benzyl (B1604629) and alkyl carbons will have varying degrees of positive charge. researchgate.net This charge distribution influences the molecule's electrostatic interactions and its reactivity towards electrophiles and nucleophiles.

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Methodology
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657DFT/B3LYP/6-31G+(d,p) nih.gov
1,2,4-triazin-3-amine derivative-6.2967-1.80964.4871DFT/B3LYP/6–311++G (d, p) irjweb.com

The data presented for analogous compounds illustrates the typical range of frontier orbital energies and gaps calculated for complex organic molecules using DFT methods.

The conformational flexibility of this compound arises from the rotation around several single bonds, most notably the N1-C(benzyl) bond and the C3-C(propyl) bond.

Rotational Isomers: The rotation of the benzyl group relative to the indole plane and the orientation of the propanol (B110389) side chain will give rise to various conformers with different energies. The most stable conformers will be those that minimize steric hindrance between the bulky benzyl group, the propanol side chain, and the indole ring.

Energy Landscapes: A potential energy surface (PES) can be computationally generated to map the energy of the molecule as a function of its geometry. mdpi.commdpi.comresearchgate.netbohrium.com The PES would reveal the global minimum energy conformation, as well as other local minima and the energy barriers for interconversion between them. For this compound, it is expected that the most stable conformation would involve an orientation of the benzyl group that is not coplanar with the indole ring to avoid steric clashes. Similarly, the propanol side chain would likely adopt a staggered conformation to minimize torsional strain. DFT calculations on similar 1-alkyl-3-methylimidazolium cations have shown that non-planar, all-trans conformations of the alkyl chain are generally the most stable. researchgate.net

Dihedral AngleExpected Low Energy ConformationReasoning
C(indole)-N1-C(benzyl)-C(phenyl)Non-planar (twisted)Minimization of steric hindrance between the benzyl group and the indole ring.
C2-C3-C(propyl)-C(propyl)Staggered (anti or gauche)Minimization of torsional strain in the propyl chain.
C(propyl)-C(propyl)-C(propyl)-OStaggered (anti or gauche)Minimization of torsional strain and potential for intramolecular hydrogen bonding.

This table provides a qualitative prediction of the conformational preferences for this compound based on general principles of stereochemistry and findings from related molecules.

Emerging Research Avenues and Future Perspectives

Exploration of Undiscovered Biological Targets for Indole (B1671886) Propanols

While indole derivatives have been studied for their effects on various known biological targets, a vast landscape of potential interactions remains underexplored. rsc.org The structural features of 3-(1-benzyl-1H-indol-3-yl)propan-1-ol—a rigid aromatic core combined with a flexible propanol (B110389) side chain and a lipophilic benzyl (B1604629) group—suggest it could interact with a diverse range of proteins. Future research is poised to move beyond traditional targets to uncover novel mechanisms of action.

A meta-analysis of marine indole alkaloids revealed that the bioactivity of up to 86% of these compounds is undefined or underexplored, with most research focusing narrowly on cytotoxicity and antimicrobial assays. rsc.org This highlights a significant opportunity to screen indole propanols against a wider array of biological targets. Potential areas for exploration include:

Enzyme Inhibition: Beyond well-established targets like cyclooxygenases, indole derivatives could be investigated for their inhibitory activity against other enzyme classes. For instance, cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade, has been identified as a target for certain 1-benzylindole derivatives. nih.gov Similarly, Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and implicated in cancer, represent other promising targets. nih.gov

Receptor Modulation: The nervous system is a rich source of potential targets. Novel 1-(1-benzyl-1H-indol-3-yl) derivatives have been identified as competitive antagonists for human α7 and α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), suggesting a role in modulating cholinergic signaling. rsc.org Exploring other receptor families, such as G-protein coupled receptors (GPCRs) or ion channels, could reveal new therapeutic avenues.

Protein-Protein Interactions: Many disease processes are driven by specific protein-protein interactions. The indole scaffold could serve as a basis for designing molecules that disrupt these interactions. For example, the HIV envelope glycoprotein (B1211001) gp41, which is critical for viral entry into cells, has been targeted by small molecules containing an indole ring designed to block its function. nih.gov

The table below summarizes potential, less-explored biological targets for indole propanols based on research into related indole structures.

Target ClassSpecific Example(s)Potential Therapeutic Area
EnzymesCytosolic phospholipase A2α (cPLA2α) nih.govAnti-inflammatory
Indoleamine 2,3-dioxygenase (IDO1) nih.govCancer Immunotherapy
ReceptorsNicotinic Acetylcholine Receptors (nAChRs) rsc.orgNeurological Disorders
Serotonin (B10506) Transporter (SERT) uchile.clAntidepressant
Protein-Protein InteractionsHIV gp41 nih.govAntiviral

Development of Novel Synthetic Methodologies

The synthesis of functionalized indoles is a cornerstone of organic and medicinal chemistry. novapublishers.comnih.gov While classical methods like the Fischer and Bartoli syntheses are well-established, there is a continuous drive to develop more efficient, versatile, and environmentally friendly methodologies to access compounds like this compound and its analogs. nih.gov

Future research in this area will likely focus on several key strategies:

Catalytic Methods: Palladium-catalyzed reactions have become powerful tools for constructing indole rings and functionalizing them at various positions. organic-chemistry.org Developing novel domino or one-pot procedures that combine multiple steps, such as a Sonogashira coupling followed by aminopalladation and reductive elimination, can significantly streamline the synthesis of complex indoles. organic-chemistry.org Other transition metals and catalysts, such as Zinc(II) triflate (Zn(OTf)2), have also shown promise in catalyzing the cyclization of anilines with propargyl alcohols to form the indole scaffold. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on sustainable synthesis. Methodologies that operate under solvent-free conditions, for example using high-energy ball milling or microwave irradiation, reduce waste and energy consumption. mdpi.com The use of recoverable catalysts, such as sulphamic acid, further enhances the environmental credentials of these processes. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Adapting existing indole syntheses to flow chemistry setups can enable the rapid and automated production of indole propanol libraries for screening purposes.

The following table outlines some modern synthetic strategies that could be applied or further developed for the synthesis of indole propanols.

MethodologyDescriptionPotential Advantages
Palladium-Domino Indolization organic-chemistry.orgA one-pot, multi-component reaction involving consecutive Pd-catalyzed steps.High efficiency, regioselectivity, rapid assembly of complex structures.
Zn(OTf)2–Catalyzed Cyclization organic-chemistry.orgUtilizes a Lewis acid to catalyze the reaction between anilines and propargyl alcohols.Effective for preparing various indoles in good to high yields.
High-Energy Ball Milling mdpi.comA solvent-free mechanochemical method for conducting reactions.Environmentally friendly, can lead to different reactivity and selectivity.
Microwave-Assisted Synthesis mdpi.comUses microwave irradiation to accelerate reactions, often without a solvent.Reduced reaction times, improved yields, cleaner reactions.

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of new biological activities for indole propanols is heavily reliant on the ability to test large numbers of compounds against diverse biological targets. High-throughput screening (HTS) and combinatorial chemistry are essential tools in this endeavor. nih.gov

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. For this compound, this could involve varying the substituent on the benzyl ring, altering the length or branching of the alkyl alcohol chain, or introducing substituents onto the indole core. Automated synthesis platforms can accelerate the creation of these libraries on a nano- or micro-scale. nih.gov

High-throughput screening (HTS) enables the rapid testing of these compound libraries for activity in a specific assay. unl.edu Modern HTS assays are often fluorescence- or absorbance-based and can be performed in high-density microtiter plates, allowing for the screening of thousands of compounds per day. nih.govresearchgate.net For example, HTS assays have been developed to identify indole-based probes for drug binding to human serum albumin and to quantify the activity of tryptophan-catabolizing enzymes. nih.govunl.eduresearchgate.net Integrating these techniques will allow researchers to:

Rapidly explore Structure-Activity Relationships (SAR): By synthesizing and screening large, diverse libraries of indole propanols, researchers can quickly identify the structural features that are critical for activity at a given target.

Discover Hits for Novel Targets: Screening indole propanol libraries against a wide range of biological targets, including those identified in section 6.1, increases the probability of discovering novel "hit" compounds that can be developed into chemical probes or therapeutic leads.

Facilitate Drug Repurposing: Screening existing indole compounds against new targets could identify unexpected activities, leading to the repurposing of these molecules for new therapeutic indications.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the design-make-test-analyze cycle. springernature.com

In the context of this compound and related compounds, AI and ML can be applied in several ways:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns in known active molecules to design entirely new indole propanol structures with desired properties. mdpi.com These models can explore a vast chemical space to propose novel compounds that are synthetically accessible and optimized for activity against a specific target.

Activity and Property Prediction: ML models, particularly deep neural networks (DNNs), can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of new indole propanol designs before they are synthesized. nih.gov This in silico screening reduces the time and cost associated with synthesizing and testing unpromising candidates.

Synthesis Planning: AI tools are being developed to assist with retrosynthetic analysis, proposing efficient synthetic routes for target molecules. researchgate.net By analyzing vast reaction databases, these tools can identify the most viable pathways for producing novel indole propanols designed by generative models.

The integration of AI and ML into the research pipeline for indole propanols promises to significantly enhance the efficiency and success rate of discovering and developing new molecules with therapeutic potential. nih.govspringernature.com

Q & A

Q. What are the standard synthetic routes for 3-(1-benzyl-1H-indol-3-yl)propan-1-ol, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via alkylation or Friedel-Crafts reactions using indole derivatives. For example, palladium-catalyzed hydrogenation of propargyl alcohol intermediates (common in indole chemistry) can yield the target alcohol. Key intermediates are characterized using ¹H/¹³C NMR (to confirm regioselectivity and substitution patterns) and LC-MS (to verify molecular weight and purity). X-ray crystallography (as in indole-based analogs) resolves stereochemical ambiguities .

Q. How is the purity of this compound assessed in academic settings?

  • Methodological Answer : Purity is validated via HPLC (reverse-phase C18 columns with UV detection at 254 nm) and GC-MS for volatile byproducts. Quantitative analysis employs calibration curves against certified reference standards. Impurity profiling may include TLC (silica gel with fluorescent indicator) for rapid screening .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods , nitrile gloves, and lab coats to minimize exposure. Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation. In case of spills, neutralize with activated carbon and dispose via hazardous waste protocols. Acute toxicity data from structurally similar indoles suggest avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to minimize over-reduction of the indole ring during synthesis?

  • Methodological Answer : Use ligand-modified palladium nanoparticles (e.g., Lindlar catalyst analogs) under continuous-flow hydrogenation to enhance selectivity. Monitor reaction progress via in-situ FTIR to detect intermediates. Solvent polarity (e.g., ethanol vs. THF) and H₂ pressure (1–3 atm) critically influence selectivity; lower pressures reduce ring saturation .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporters for functional activity). Control for matrix effects (e.g., serum proteins in cell culture) by comparing data in serum-free conditions. Replicate studies with independent synthetic batches to rule out impurity-driven artifacts .

Q. How do steric and electronic effects of the benzyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to map electron density and steric hindrance. Experimentally, compare reaction rates of benzyl-substituted vs. unsubstituted indoles under SN2 conditions (e.g., NaH/DMF with alkyl halides). Monitor kinetics via NMR line-broadening analysis .

Q. What analytical techniques are most effective for detecting degradation products under accelerated stability testing?

  • Methodological Answer : Use UPLC-QTOF-MS for high-resolution identification of degradation products. Stress testing under heat (40–60°C), humidity (75% RH), and UV light reveals hydrolytic (e.g., alcohol oxidation) and photolytic pathways. Quantify degradation using ICH Q1A(R2) guidelines .

Data Interpretation & Experimental Design

Q. How should researchers address low reproducibility in enantiomeric excess measurements for chiral derivatives of this compound?

  • Methodological Answer : Standardize chiral HPLC methods with polysaccharide columns (Chiralpak® AD-H) and isocratic elution (hexane:isopropanol 90:10). Use circular dichroism (CD) to confirm absolute configuration. Replicate analyses across multiple labs with shared reference samples to calibrate instrumentation .

Q. What experimental controls are critical when studying this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and negative controls (heat-inactivated enzymes). Pre-incubate the compound with NADPH-regenerating systems to distinguish time-dependent inhibition. Validate metabolite profiles using HR-MS/MS .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :
    Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., serotonin receptors) and ADMET predictors (e.g., SwissADME) to estimate solubility, logP, and bioavailability. Prioritize analogs with <5 hydrogen bond donors and polar surface area <60 Ų for CNS penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.